molecular formula C9H17NO4 B044928 BOC-N-ethylglycine CAS No. 149794-10-5

BOC-N-ethylglycine

Cat. No. B044928
M. Wt: 203.24 g/mol
InChI Key: SPBIXXXFDSLALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of BOC-N-ethylglycine and related compounds typically involves multi-step organic reactions. For instance, the synthesis of arylglycines, which can be related to the synthesis of BOC-N-ethylglycine, can be achieved by reacting diethyl N-Boc-iminomalonate with organomagnesium reagents. This process leads to the formation of substituted aryl N-Boc-aminomalonates after hydrolysis produces arylglycines (Calí & Begtrup, 2004). Additionally, N-(Boc)-L-(2-Bromoallyl)-glycine, another variant, is synthesized from diethylacetamidomalonate in a one-pot procedure, showcasing the versatility in synthesizing BOC-protected amino acids (Leanna & Morton, 1993).

Molecular Structure Analysis

The molecular structure of BOC-N-ethylglycine includes the BOC group, which is a protective group used in peptide synthesis to prevent the amino group from reacting. This structure plays a critical role in its chemical behavior and reactivity in subsequent reactions.

Chemical Reactions and Properties

BOC-N-ethylglycine participates in various chemical reactions, particularly in peptide synthesis. The protective BOC group can be removed under acidic conditions, allowing the amino group to engage in peptide bonding. Such characteristics are essential for constructing peptides and proteins with specific sequences and functions.

Physical Properties Analysis

The physical properties of BOC-N-ethylglycine, such as melting point, boiling point, and solubility, are influenced by the protective BOC group and the ethyl substitution on the glycine. These modifications improve its stability and solubility in organic solvents, which are beneficial for chemical synthesis.

Chemical Properties Analysis

The chemical properties of BOC-N-ethylglycine are defined by its reactivity and interaction with other chemical entities. The BOC group makes it a versatile building block in peptide synthesis, as it can be selectively deprotected to reveal the reactive amino group, facilitating the formation of peptide bonds.

  • Calí, P., & Begtrup, M. (2004). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 0063-0066. Link to paper.
  • Leanna, M., & Morton, H. (1993). N-(Boc)-L-(2-Bromoallyl)-glycine: A versatile intermediate for the synthesis of optically active unnatural amino acids. Tetrahedron Letters, 34(28), 4485-4488. Link to paper.

Scientific Research Applications

  • Preparation of Aliphatic α-Difluoro-β3-Amino Esters : It is used as an effective auxiliary for the preparation of these esters through a Reformatsky reaction under sonication conditions (March, Johnston, & Duggan, 2012).

  • Synthesis of Linear Peptides : BOC-N-ethylglycine assists in the preparation of linear tri-, tetra-, and pentapeptides via dilithium azadienediolates (Bossler & Seebach, 1994).

  • Protein Research : Due to its high fluorescence quantum yield and sensitivity to pH and polarity, it is a useful probe for studying protein localization, trafficking, conformation changes, and protein-protein interactions (Wang, Xie, & Schultz, 2006).

  • Synthesis of Arylglycines : It serves as a stable and highly reactive electrophilic glycine equivalent for synthesizing arylglycines by reacting with organomagnesium compounds (Calí & Begtrup, 2004).

  • Phosphorylation Sensor : BOC-N-ethylglycine is the smallest genetically encoded phosphorylation sensor, allowing detection of nearby phosphorylation events with minimal influence on protein structures and functions (Li, 2011).

  • Synthesis of Unnatural Amino Acids : It is used as a versatile intermediate for the synthesis of optically active unnatural amino acids (Leanna & Morton, 1993).

  • Preparation of α-Didehydroamino Acid Derivatives : It can be reacted with various aldehydes to prepare α-didehydroamino acid derivatives with high (Z)-selectivity in good yields (Kimura, Nagano, & Kinoshita, 2002).

  • Synthesis of Peptide Nucleic Acid Monomers : N-[2-(Fmoc)aminoethyl]glycine esters, derived from BOC-N-ethylglycine, are used in synthesizing peptide nucleic acid monomers and are an alternative to Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).

Safety And Hazards

BOC-N-ethylglycine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBIXXXFDSLALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514496
Record name N-(tert-Butoxycarbonyl)-N-ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOC-N-ethylglycine

CAS RN

149794-10-5
Record name N-(tert-Butoxycarbonyl)-N-ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylglycine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BOC-N-ethylglycine
Reactant of Route 2
Reactant of Route 2
BOC-N-ethylglycine
Reactant of Route 3
Reactant of Route 3
BOC-N-ethylglycine
Reactant of Route 4
Reactant of Route 4
BOC-N-ethylglycine
Reactant of Route 5
Reactant of Route 5
BOC-N-ethylglycine
Reactant of Route 6
Reactant of Route 6
BOC-N-ethylglycine

Citations

For This Compound
3
Citations
SI Klein, BF Molino, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
… This material was coupled directly to Boc-N-ethylglycine using a procedure identical to the one given above to provide, after flash chromatography (30% ethyl acetate/hexanes), N-Boc-N…
Number of citations: 42 pubs.acs.org
SK Chettu, LNS Konidena, RB Korupolu, NSK Rao… - Tetrahedron …, 2017 - Elsevier
… benzoxazinone 2 was then coupled using the standard amide formation using DCC in CH 2 Cl 2 with N-Boc-N-methylglycine 3a to afford 4a in 60% yields while N-Boc-N-ethylglycine …
Number of citations: 2 www.sciencedirect.com
AJ Burt - 2021 - search.proquest.com
… N-Boc-N-ethylglycine is activated with HBTU and reacted with diamine (9), after 12 h solvent is removed, and the resultant amide refluxed under basic conditions to aromatize the …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.